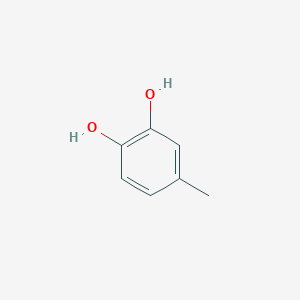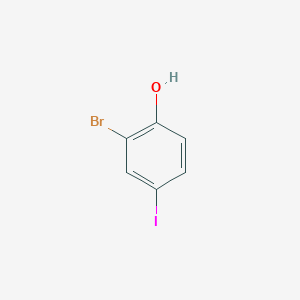
2-Bromo-4-iodophenol
Descripción general
Descripción
2-Bromo-4-iodophenol is an organic compound with the molecular formula C6H4BrIO . It has an average mass of 298.904 Da and a monoisotopic mass of 297.848999 Da . It is used as a reactant in the synthesis of tetracyclic chromeno-indoles .
Synthesis Analysis
2-Bromo-4-iodophenol has been used as a reactant in the convergent synthesis of dihydrobenzofurans via urea ligand-enabled heteroannulation of 2-bromophenols with 1,3-dienes .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-iodophenol consists of a phenol group with bromine and iodine substituents . The compound has a density of 2.4±0.1 g/cm³, a boiling point of 280.0±30.0 °C at 760 mmHg, and a flash point of 123.2±24.6 °C .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-iodophenol are not detailed in the search results, it is known to be a reactant in the synthesis of tetracyclic chromeno-indoles .Physical And Chemical Properties Analysis
2-Bromo-4-iodophenol has a density of 2.4±0.1 g/cm³, a boiling point of 280.0±30.0 °C at 760 mmHg, and a flash point of 123.2±24.6 °C . It also has a molar refractivity of 48.7±0.3 cm³, a polar surface area of 20 Ų, and a molar volume of 126.1±3.0 cm³ .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Bromo-4-iodophenol” is used as a reactant in the synthesis of tetracyclic chromeno-indoles . These compounds are of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Spectroscopic Studies
The compound can be used in spectroscopic studies . Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions .
Density Functional Theory (DFT) Studies
“2-Bromo-4-iodophenol” can be used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems.
Solvent Effect Studies
The compound can be used to study the effect of solvents on IR spectra . The polarity of the solvent has influence on IR spectra of the compounds because of the interaction between solvent and compound, and this is known as solvent effect .
Pharmaceutical Chemistry
Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . “2-Bromo-4-iodophenol” being a halogenated phenol, can be used to synthesize such derivatives.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEILWTHNQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623049 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodophenol | |
CAS RN |
133430-98-5 | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


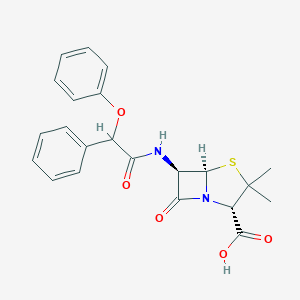
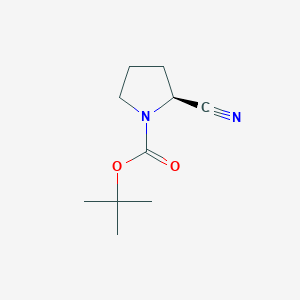

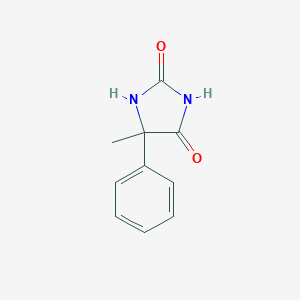

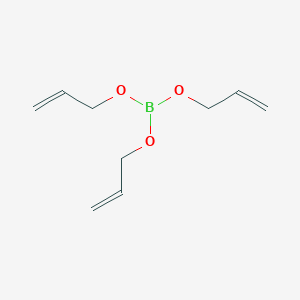
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

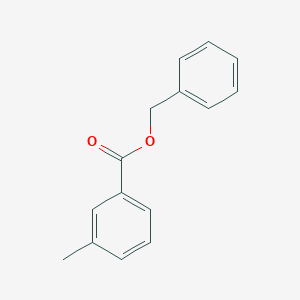
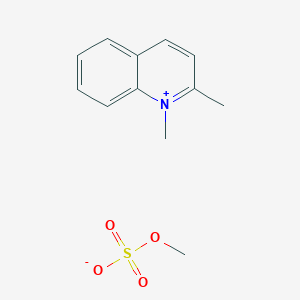
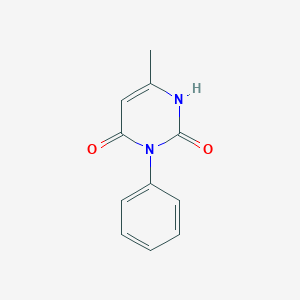
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
